molecular formula C27H31NO3S2 B3965567 Ethyl 4-[5-ethyl-2-(ethylsulfanyl)thiophen-3-YL]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 4-[5-ethyl-2-(ethylsulfanyl)thiophen-3-YL]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B3965567
M. Wt: 481.7 g/mol
InChI Key: DTPOVUMPZQHSJW-UHFFFAOYSA-N
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Description

Ethyl 4-[5-ethyl-2-(ethylsulfanyl)thiophen-3-YL]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a thiophene ring, a quinoline core, and various functional groups that contribute to its unique chemical properties

Preparation Methods

The synthesis of Ethyl 4-[5-ethyl-2-(ethylsulfanyl)thiophen-3-YL]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves several steps, typically starting with the preparation of the thiophene derivative. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur-containing compounds with various carbonyl compounds under specific reaction conditions. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

Ethyl 4-[5-ethyl-2-(ethylsulfanyl)thiophen-3-YL]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the thiophene and quinoline rings.

Scientific Research Applications

This compound has been studied for its potential applications in several scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a potential therapeutic agent due to its unique structural features and biological activity . Additionally, it has applications in the industry, particularly in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[5-ethyl-2-(ethylsulfanyl)thiophen-3-YL]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The thiophene and quinoline rings play a crucial role in its biological activity, potentially interacting with enzymes, receptors, or other biomolecules . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 4-[5-ethyl-2-(ethylsulfanyl)thiophen-3-YL]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other thiophene and quinoline derivatives. Similar compounds include 2-(ethylsulfanyl)ethyl 2-methyl-5-oxo-7-(2-thienyl)-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate and 2-(ethylsulfanyl)ethyl 4-(3-chlorophenyl)-2-methyl-5-oxo-7-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate . These compounds share similar structural features but may differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

ethyl 4-(5-ethyl-2-ethylsulfanylthiophen-3-yl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NO3S2/c1-5-19-15-20(27(33-19)32-7-3)24-23(26(30)31-6-2)16(4)28-21-13-18(14-22(29)25(21)24)17-11-9-8-10-12-17/h8-12,15,18,24,28H,5-7,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPOVUMPZQHSJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)SCC)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC(=C2C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 4-[5-ethyl-2-(ethylsulfanyl)thiophen-3-YL]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Reactant of Route 2
Ethyl 4-[5-ethyl-2-(ethylsulfanyl)thiophen-3-YL]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-[5-ethyl-2-(ethylsulfanyl)thiophen-3-YL]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Reactant of Route 4
Ethyl 4-[5-ethyl-2-(ethylsulfanyl)thiophen-3-YL]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Reactant of Route 5
Ethyl 4-[5-ethyl-2-(ethylsulfanyl)thiophen-3-YL]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Reactant of Route 6
Ethyl 4-[5-ethyl-2-(ethylsulfanyl)thiophen-3-YL]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

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